Diphenylvinylphosphine

Catalog No.
S569360
CAS No.
2155-96-6
M.F
C14H13P
M. Wt
212.23 g/mol
Availability
In Stock
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Diphenylvinylphosphine

CAS Number

2155-96-6

Product Name

Diphenylvinylphosphine

IUPAC Name

ethenyl(diphenyl)phosphane

Molecular Formula

C14H13P

Molecular Weight

212.23 g/mol

InChI

InChI=1S/C14H13P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2

InChI Key

AJVBXLXLODZUME-UHFFFAOYSA-N

SMILES

C=CP(C1=CC=CC=C1)C2=CC=CC=C2

Synonyms

diphenylvinylphosphine

Canonical SMILES

C=CP(C1=CC=CC=C1)C2=CC=CC=C2

Coordination to Ru4(µ-H)4(CO)12 in Cluster Science

    Scientific Field: Cluster Science

    Application Summary: Diphenylvinylphosphine is used as a ligand to coordinate with the tetraruthenium tetrahydrido carbonyl cluster Ru4(µ-H)4(CO)12.

    Methods of Application: The reaction occurs under thermal activation.

    Results: The resulting clusters were able to retain their structural integrity at elevated temperatures.

Use in Rhenium(I) Block Copolymers

Use in Flame-Retardant Materials

Use in Catalytic Applications

Diphenylvinylphosphine is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphorus atom that is also bonded to two phenyl groups. Its chemical structure can be represented as Ph2PCH=CH2, where "Ph" denotes the phenyl groups. This compound is notable for its unique reactivity due to the presence of the double bond, which can participate in various

Diphenylvinylphosphine is a hazardous compound due to its air and moisture sensitivity. It can decompose to release toxic phosphine gas upon exposure to these conditions []. Additionally, it is flammable and may irritate the skin, eyes, and respiratory system upon contact [].

: Under ultraviolet irradiation, diphenylvinylphosphine reacts with thiols to produce thioether derivatives, such as Ph2PC2H4SR, where R represents different alkyl or aryl groups .
  • Reactions with Carbonyl Compounds: It can also react with carbonyl compounds, leading to the formation of substituted phosphines .
  • The biological activity of diphenylvinylphosphine has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds containing phosphorus have been noted for their potential biological activities, including antitumor and antimicrobial properties. Further research is needed to fully elucidate its biological profile.

    Several synthesis methods for diphenylvinylphosphine have been reported:

    • Direct Synthesis: It can be synthesized through the reaction of diphenylphosphine with acetylene or vinyl halides under controlled conditions.
    • Reduction Reactions: Diphenylvinylphosphine can also be produced by reducing diphenylvinylphosphine oxide using suitable reducing agents .

    Diphenylvinylphosphine finds applications in various fields:

    • Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and other transformations involving phosphorus .
    • Catalysis: Due to its unique structure, it can act as a ligand in coordination chemistry and catalysis.
    • Material Science: Its derivatives are explored for use in polymers and materials due to their interesting electronic properties.

    Interaction studies involving diphenylvinylphosphine primarily focus on its reactivity with other functional groups. For instance, its photochemical interactions with thiols have been extensively studied, revealing insights into radical mechanisms and product formation under UV light . These studies are crucial for understanding the potential applications of diphenylvinylphosphine in synthetic chemistry.

    Diphenylvinylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparisons highlighting its uniqueness:

    CompoundStructureKey Features
    TriphenylphosphinePh3PMore sterically hindered; widely used as a ligand
    Vinylphosphonic acidH2C=CH-P(=O)(OH)2Contains a phosphonic acid group; more polar
    DiphenylphosphinePh2P-HLacks the vinyl group; less reactive
    DiphenyldichlorophosphatePh2P(O)(Cl)2Contains chlorine; used as a pesticide

    Diphenylvinylphosphine's unique vinyl group allows it to participate in specific reactions that these other compounds cannot. Its ability to engage in both addition and photo

    XLogP3

    3.5

    Other CAS

    2155-96-6

    Wikipedia

    Diphenylvinylphosphine

    Dates

    Modify: 2023-08-15

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